3,3-diethylcyclobutan-1-one
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Overview
Description
3,3-diethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are characterized by a four-membered ring structure containing a ketone functional group. The presence of the diethyl groups at the 3-position of the cyclobutanone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethylcyclobutan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-diethyl-1-butanol with a suitable oxidizing agent can yield this compound. The reaction typically requires the presence of a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-diethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3,3-diethylcyclobutan-1-ol.
Substitution: The compound can participate in substitution reactions, where the diethyl groups or the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols such as 3,3-diethylcyclobutan-1-ol.
Substitution: Various substituted cyclobutanones depending on the reagents used.
Scientific Research Applications
3,3-diethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of ring strain and reactivity.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,3-diethylcyclobutan-1-one involves its interaction with molecular targets through its ketone functional group. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can influence various biochemical pathways and cellular processes, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the diethyl groups.
3,3-dimethylcyclobutan-1-one: A similar compound with methyl groups instead of ethyl groups.
Cyclopentanone: A five-membered ring ketone with similar reactivity.
Uniqueness
3,3-diethylcyclobutan-1-one is unique due to the presence of the diethyl groups, which influence its steric and electronic properties. These modifications can affect its reactivity, stability, and interactions with other molecules, making it distinct from other cyclobutanones and related compounds.
Properties
CAS No. |
215957-65-6 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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